Target Selectivity Profile: Balanced Dual NOD1/NOD2 Inhibition vs. Nodinitib-1 (ML130) Selective NOD1 Inhibition
Nod-IN-1 exhibits balanced dual inhibitory activity against both NOD1 and NOD2, in contrast to Nodinitib-1 (ML130), which is a highly selective NOD1 inhibitor. In head-to-head comparative analysis within the same publication series, Nod-IN-1 (Compound 4) showed IC50 values of 5.74 μM for NOD1 and 6.45 μM for NOD2 in HEK-Blue cell-based NF-κB activation assays, yielding a NOD1:NOD2 selectivity ratio of approximately 0.89 (i.e., nearly equipotent) [1]. Nodinitib-1, by comparison, displayed an IC50 of 0.56 μM for NOD1 and >20 μM for NOD2 in the same assay system, corresponding to >36-fold selectivity for NOD1 over NOD2 [2]. This fundamental difference in target selectivity profile means the two compounds address distinct experimental questions: Nod-IN-1 enables simultaneous blockade of both NOD1- and NOD2-mediated NF-κB signaling, whereas Nodinitib-1 interrogates NOD1-specific contributions with minimal NOD2 engagement .
| Evidence Dimension | NOD1 and NOD2 inhibitory activity (IC50) and selectivity ratio |
|---|---|
| Target Compound Data | Nod-IN-1: NOD1 IC50 = 5.74 μM; NOD2 IC50 = 6.45 μM; NOD1:NOD2 ratio = 0.89 |
| Comparator Or Baseline | Nodinitib-1 (ML130): NOD1 IC50 = 0.56 μM; NOD2 IC50 > 20 μM; NOD1:NOD2 ratio > 36 |
| Quantified Difference | Nod-IN-1 is 7-fold less potent against NOD1 but shows no selectivity for either target; Nodinitib-1 exhibits 36-fold NOD1 selectivity and 10.3-fold higher NOD1 potency |
| Conditions | HEK-Blue cell lines expressing human recombinant NOD1 or NOD2; C12-iE-DAP-induced NF-κB activation measured via SEAP reporter |
Why This Matters
Researchers requiring dual NOD1/NOD2 pathway inhibition must select Nod-IN-1; those requiring NOD1-specific interrogation should select Nodinitib-1.
- [1] Plešec KK, Urbančič D, Gobec M, Pekošak A, Tomašič T, Anderluh M, Mlinarič-Raščan I, Jakopin Ž. Identification of indole scaffold-based dual inhibitors of NOD1 and NOD2. Bioorg Med Chem. 2016;24(21):5221-5234. View Source
- [2] Correa RG, Khan PM, Askari N, et al. Discovery and characterization of 2-aminobenzimidazole derivatives as selective NOD1 inhibitors. Chem Biol. 2011;18(7):825-832. View Source
